Ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-19-15(18)14-11-17(12-16(14)8-9-16)10-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZLFPHQDRWQJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC12CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate typically involves the reaction of a suitable azaspiro compound with ethyl chloroformate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation or other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antibacterial Agents Development :
Ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate is primarily utilized as an intermediate in the synthesis of new antibacterial agents, particularly those targeting bacterial infections through the (S)-7-amino-5-azaspiro[2.4]heptane moiety, which is integral to a class of quinolone antibiotics. This structural feature enhances its efficacy against various bacterial strains, making it a focal point in drug discovery efforts aimed at combating antibiotic resistance . -
Pharmaceutical Research :
The compound's unique structure allows for modifications that can enhance its therapeutic properties, leading to the development of more complex molecules with improved bioactivity. Researchers are exploring its potential in creating derivatives that may exhibit enhanced antibacterial or antiviral activities .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes that require precise techniques such as thin-layer chromatography and recrystallization to ensure high purity levels necessary for biological testing. The compound’s synthesis is crucial for its application in medicinal chemistry, as impurities can significantly affect biological activity .
Mechanism of Action
The mechanism of action of ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes critical differences between the target compound and its analogs:
Physicochemical Properties
- Lipophilicity: The benzyl group in the target compound increases logP compared to non-benzylated analogs like ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride. The ethyl ester further contributes to membrane permeability, whereas the carboxylic acid analog (CAS 351370-94-0) exhibits higher polarity .
- Solubility : Hydrochloride salts (e.g., CAS 2007919-30-2) show improved aqueous solubility due to ionic interactions, whereas the oxaspiro analog (CAS 2408968-91-0) may have intermediate solubility due to the ketone and ether groups .
- Stability : The ethyl ester in the target compound is prone to hydrolysis under basic conditions, whereas the carboxylic acid form (CAS 351370-94-0) is more stable but requires protection during synthetic steps .
Biological Activity
Ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate (CAS No. 351369-91-0) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 259.35 g/mol. The compound features a spirocyclic structure that contributes to its unique interactions with biological targets. Its IUPAC name reflects its complex structure, which includes an ethyl ester functional group, a benzyl moiety, and a nitrogen atom incorporated into a spirocyclic framework .
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes, particularly those related to viral infections and cancer.
- Antiviral Activity : Research indicates that derivatives of spirocyclic compounds can exhibit antiviral properties, particularly against Hepatitis C virus (HCV). This compound may serve as an intermediate in synthesizing HCV NS5A inhibitors .
- Cytotoxic Effects : Some studies have demonstrated that compounds with similar structures can induce cytotoxic effects in cancer cell lines by triggering apoptosis or inhibiting cell proliferation .
- Neuroprotective Properties : There is emerging evidence that spirocyclic compounds can exert neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .
Case Studies and Research Findings
Several studies have explored the biological implications of spirocyclic compounds, including this compound:
Table 1: Summary of Biological Studies on this compound
Q & A
What are the primary synthetic routes for Ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate, and how are intermediates characterized?
Basic
The compound is synthesized via asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates using [RuCl(benzene)(S)-SunPhos]Cl, achieving up to 98.7% enantiomeric excess (ee) . Key intermediates, such as 5-benzyl-5-azaspiro[2.4]heptane-7-one, are reduced with NaBH4 (n(NaBH4):n(ketone) = 0.75:1), yielding 90.9% of the alcohol intermediate. Characterization employs 1H/13C NMR , MS , and HPLC to verify stereochemistry and purity .
How can enantioselectivity in the hydrogenation step be optimized for this spirocyclic compound?
Advanced
Enantioselectivity depends on the chiral Ru catalyst and substrate protection. Using [RuCl(benzene)(S)-SunPhos]Cl with a bulky benzyl group at the cyclopropane ring minimizes steric hindrance, enhancing ee to >98% . Kinetic resolution during hydrogenation and chiral HPLC monitoring are critical for isolating the desired (S)-enantiomer. Adjusting reaction temperature (0–25°C) and H2 pressure (50–100 psi) further optimizes selectivity .
What challenges arise in the debenzylation step, and how are they mitigated?
Advanced
Debenzylation of 5-benzyl-5-azaspiro[2.4]heptane-7-ol requires precise stoichiometry: n(ammonium formate):n(intermediate) = 2.0:1 and Pd/C loading at 0.4× substrate mass. Excess Pd/C leads to over-reduction, while insufficient catalyst prolongs reaction time (>24 hrs). Yields drop to 85% due to side reactions; TLC and NMR track progress to minimize byproducts .
How is the spirocyclic core structurally validated, and what crystallographic tools are recommended?
Basic
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves the spiro[2.4]heptane framework. Hydrogen bonding and torsion angles confirm rigidity. For non-crystalline samples, DFT calculations (B3LYP/6-31G*) and NOESY NMR correlate experimental data with predicted conformers .
What role does this compound play in antibacterial drug development?
Advanced
The (S)-7-amino derivative is a key intermediate in quinolone antibiotics. It undergoes coupling with trifluorobenzoic acid derivatives via acid chloride formation and cyclization to yield broad-spectrum agents targeting DNA gyrase. Structural rigidity enhances bioavailability and resistance to enzymatic degradation .
How should researchers address contradictory yield data in reduction steps?
Advanced
Yield discrepancies (e.g., 85–91%) stem from NaBH4 purity and solvent polarity. Anhydrous THF maximizes borohydride efficiency, while trace water hydrolyzes intermediates. Replicate reactions under inert atmospheres (N2/Ar) and monitor via in situ IR to identify side reactions early .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
